molecular formula C23H23ClN2O5S B492919 3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE CAS No. 690647-70-2

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE

Cat. No.: B492919
CAS No.: 690647-70-2
M. Wt: 475g/mol
InChI Key: DTILVCXMBDXPMA-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a sulfonamide linkage and a 3,4-dimethoxyphenethyl substituent. Its structure combines a benzamide core with a 3-chlorobenzenesulfonamido group at position 3 and an N-linked 2-(3,4-dimethoxyphenyl)ethyl chain. This compound is structurally analogous to bioactive molecules targeting receptors such as serotonin or G protein-coupled receptors (GPCRs), though its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-30-21-10-9-16(13-22(21)31-2)11-12-25-23(27)17-5-3-7-19(14-17)26-32(28,29)20-8-4-6-18(24)15-20/h3-10,13-15,26H,11-12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTILVCXMBDXPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with the benzamide moiety: The intermediate sulfonamide can then be coupled with 2-(3,4-dimethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of 3-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide with related benzamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences Potential Applications References
This compound 3-chlorobenzenesulfonamido, 3,4-dimethoxyphenethyl ~478.9 (calculated) Unique sulfonamide linkage; dual methoxy groups on phenethyl chain. Hypothesized GPCR modulation
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide core, 3,4-dimethoxyphenethyl 313.37 Lacks sulfonamide group; simpler structure with higher synthetic yield (80%) . Reference compound for synthesis
3-Methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide Trichloroethyl, dichlorophenylcarbamothioyl 535.62 Incorporates thiourea and trichloroethyl groups; higher halogen content increases molecular weight and potential toxicity. Antimicrobial/antifungal
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide Trifluoromethyl, 3,4-dimethoxyphenethyl 383.35 Trifluoromethyl group enhances metabolic stability and electronegativity compared to sulfonamide. Fluorinated drug candidate
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Thiazole-methylthio, chloro-trifluoromethylpyridinyl ~520.0 (estimated) Heterocyclic thiazole and pyridine groups; likely targets kinase or viral enzymes. Anticancer/antiviral

Key Observations:

Halogenation Effects : Chlorine and trifluoromethyl groups (as in and ) enhance electronegativity and stability but may reduce solubility compared to methoxy substituents .

Biological Targeting : Compounds with heterocyclic moieties (e.g., thiazole in ) are often designed for enzyme inhibition, whereas the target compound’s dimethoxyphenethyl group suggests CNS activity, akin to serotonin receptor ligands .

Research Findings and Implications

  • Physicochemical Properties: The 3,4-dimethoxy group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, while the sulfonamide group adds hydrogen-bonding capacity (~2 H-bond donors) .
  • Therapeutic Potential: Analogous compounds in target cancer and viral infections via heterocyclic substituents. The target compound’s structure aligns with GPCR ligands (e.g., serotonin 5-HT receptors), warranting further binding assays .

Biological Activity

The compound 3-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H19ClN2O4SC_{17}H_{19}ClN_{2}O_{4}S. The structure features a sulfonamide group, which is often associated with antibacterial properties, and a dimethoxyphenyl moiety that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that sulfonamide compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. The presence of the chlorobenzene and dimethoxyphenyl groups may enhance this activity by improving the compound's lipophilicity and ability to penetrate bacterial membranes.
  • Anticancer Properties : Some studies suggest that similar sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Sulfonamides have been reported to exhibit anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is significantly influenced by their chemical structure. Key factors include:

  • Substituents on the Benzene Ring : The position and nature of substituents (e.g., chloro and methoxy groups) can modulate the potency and selectivity of the compound against specific targets.
  • Sulfonamide Group : The presence of the sulfonamide moiety is crucial for biological activity, as it is involved in the mechanism of action against bacterial enzymes.

Antimicrobial Activity

A study evaluating a series of sulfonamide derivatives found that compounds with similar structures demonstrated significant inhibitory effects against various bacterial strains. For example, compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to those with electron-donating groups .

Anticancer Studies

In vitro studies on related compounds indicated that certain sulfonamide derivatives could effectively inhibit cell proliferation in cancer cell lines. For instance, one study reported that a structurally similar compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryInhibits COX enzymes, reducing inflammatory markers

Table 2: Structure-Activity Relationships

Compound StructureActivity LevelKey Substituents
3-(3-Chlorobenzenesulfonamido)Moderate to HighChlorine, Dimethoxy
N-[2-(3,4-Dimethoxyphenyl)ethyl]Enhances lipophilicityMethoxy Groups

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